molecular formula C5H10IN B1503133 2-(Iodomethyl)pyrrolidine CAS No. 5831-73-2

2-(Iodomethyl)pyrrolidine

Cat. No.: B1503133
CAS No.: 5831-73-2
M. Wt: 211.04 g/mol
InChI Key: XTELWMVGYJJQNY-UHFFFAOYSA-N
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Description

2-(Iodomethyl)pyrrolidine is a chemical compound characterized by the presence of an iodomethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Iodomethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with iodomethane under suitable conditions. The reaction typically requires a catalyst and may be conducted under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Iodomethyl)pyrrolidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

  • Substitution: Nucleophiles such as amines or alcohols can participate in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of pyrrolidinone derivatives.

  • Reduction: Production of reduced pyrrolidine derivatives.

  • Substitution: Generation of various substituted pyrrolidines.

Scientific Research Applications

2-(Iodomethyl)pyrrolidine has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Iodomethyl)pyrrolidine exerts its effects depends on the specific context of its use. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to downstream effects. The pathways involved can vary widely based on the application and the biological system .

Comparison with Similar Compounds

  • Iodomethane

  • 2-Iodotoluene

  • 2-(Iodomethyl)naphthalene

  • 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Properties

IUPAC Name

2-(iodomethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10IN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTELWMVGYJJQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693545
Record name 2-(Iodomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5831-73-2
Record name 2-(Iodomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Iodomethyl)pyrrolidine
Reactant of Route 2
2-(Iodomethyl)pyrrolidine
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2-(Iodomethyl)pyrrolidine
Reactant of Route 4
2-(Iodomethyl)pyrrolidine
Reactant of Route 5
2-(Iodomethyl)pyrrolidine
Reactant of Route 6
2-(Iodomethyl)pyrrolidine

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